molecular formula C18H21NO2 B5851102 4-isobutoxy-N-(2-methylphenyl)benzamide

4-isobutoxy-N-(2-methylphenyl)benzamide

Cat. No. B5851102
M. Wt: 283.4 g/mol
InChI Key: ISJFLYYEIDJRQC-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(2-methylphenyl)benzamide, also known as IBMP, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. IBMP has been widely studied for its potential use in various scientific research applications, including as a pharmacological tool for investigating the role of dopamine receptors in the brain.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(2-methylphenyl)benzamide involves its selective binding to the D2 dopamine receptor, which leads to the inhibition of downstream signaling pathways. This results in a decrease in the release of dopamine in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
4-isobutoxy-N-(2-methylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, 4-isobutoxy-N-(2-methylphenyl)benzamide has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isobutoxy-N-(2-methylphenyl)benzamide in lab experiments is its high selectivity for the D2 dopamine receptor. This allows researchers to selectively investigate the role of this receptor in various physiological and behavioral processes. However, one limitation of using 4-isobutoxy-N-(2-methylphenyl)benzamide is its relatively low potency compared to other D2 receptor antagonists, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 4-isobutoxy-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective D2 receptor antagonists based on the structure of 4-isobutoxy-N-(2-methylphenyl)benzamide. Additionally, further research is needed to investigate the potential therapeutic applications of 4-isobutoxy-N-(2-methylphenyl)benzamide, particularly in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the role of the D2 dopamine receptor in various physiological and behavioral processes, and how selective antagonists such as 4-isobutoxy-N-(2-methylphenyl)benzamide can be used to investigate this role.

Synthesis Methods

The synthesis of 4-isobutoxy-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylamine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to form 4-isobutoxy-N-(2-methylphenyl)benzamide. This synthesis method has been optimized for high yields and purity.

Scientific Research Applications

4-isobutoxy-N-(2-methylphenyl)benzamide has been used extensively in scientific research as a pharmacological tool to investigate the role of dopamine receptors in the brain. It has been shown to selectively bind to and inhibit the activity of the D2 dopamine receptor, which is involved in the regulation of a wide range of physiological and behavioral processes, including movement, reward, and motivation.

properties

IUPAC Name

N-(2-methylphenyl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)12-21-16-10-8-15(9-11-16)18(20)19-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJFLYYEIDJRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-(2-methylpropoxy)benzamide

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